1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantane moiety, a phenoxy group, and a piperazine ring, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of the adamantane derivative, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The final step involves the coupling of the piperazine ring with the intermediate, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The purification process may involve techniques such as recrystallization, chromatography, and solvent extraction to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, while the phenoxy and piperazine groups can bind to various receptors and enzymes. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Adamantan-1-yl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol
- 1-(4-(Adamantan-1-yl)phenoxy)-3-(4-(2-chlorophenyl)piperazin-1-yl)propan-2-ol
- 1-(4-(Adamantan-1-yl)phenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol
Uniqueness
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O3.2ClH/c1-34-29-5-3-2-4-28(29)32-12-10-31(11-13-32)20-26(33)21-35-27-8-6-25(7-9-27)30-17-22-14-23(18-30)16-24(15-22)19-30;;/h2-9,22-24,26,33H,10-21H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPSSSKRUKCGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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